FR 180204

Catalog No.
S548759
CAS No.
865362-74-9
M.F
C18H13N7
M. Wt
327.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
FR 180204

CAS Number

865362-74-9

Product Name

FR 180204

IUPAC Name

5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-amine

Molecular Formula

C18H13N7

Molecular Weight

327.3 g/mol

InChI

InChI=1S/C18H13N7/c19-17-12-10-13(20-22-18(12)23-21-17)15-14-8-4-5-9-25(14)24-16(15)11-6-2-1-3-7-11/h1-10H,(H3,19,21,22,23)

InChI Key

XVECMUKVOMUNLE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C4=CC5=C(NN=C5N=N4)N

Solubility

Soluble in DMSO, not in water

Synonyms

FR 180204, FR-180204, FR180204

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C4=NN=C5C(=C4)C(=NN5)N

Description

The exact mass of the compound 5-(2-Phenylpyrazolo[1,5-A]pyridin-3-YL)-1H-pyrazolo[3,4-C]pyridazin-3-amine is 327.12324 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Supplementary Records. It belongs to the ontological category of pyrazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Chemical Structure

    The molecule belongs to a class of heterocyclic compounds containing pyrazolo[1,5-a]pyridine and pyrazolo[3,4-c]pyridazine rings linked together. These rings are known to be present in various bioactive molecules [].

  • Drug Discovery

    Scientists are actively exploring new heterocyclic structures for their potential as drug candidates. The presence of these specific rings in 5-(2-Phenylpyrazolo[1,5-A]pyridin-3-YL)-1H-pyrazolo[3,4-C]pyridazin-3-amine might warrant investigation for its biological activity in various disease targets [, ].

  • Availability for Research

FR 180204 is a potent and selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1 and ERK2). It was discovered by Ohori and colleagues, who characterized its ability to inhibit the kinase activity of these proteins, which are critical in various signaling pathways related to cell growth and differentiation. The compound has demonstrated significant selectivity over other kinases, making it a valuable tool in biochemical research and potential therapeutic applications .

The chemical structure of FR 180204 allows it to interact specifically with the ATP-binding site of ERK1 and ERK2, leading to competitive inhibition. The binding affinity is characterized by Ki values of approximately 0.31 μM for ERK1 and 0.14 μM for ERK2. Lineweaver-Burk plots have been utilized to analyze the kinetics of this interaction, confirming its competitive nature .

FR 180204 has demonstrated various biological activities, primarily through its inhibition of ERK signaling pathways. It effectively blocks ERK-mediated signaling from transforming growth factor-beta (TGF-β) to activator protein-1 (AP-1), with an IC50 value of 3.1 μM . Additionally, studies have shown that it can attenuate delayed-type hypersensitivity in collagen-immunized mice, indicating potential applications in inflammatory diseases .

FR 180204 is primarily used in research settings to study the role of ERK signaling in various biological processes and diseases. Its selective inhibition makes it particularly useful for exploring therapeutic strategies against cancers and inflammatory conditions where ERK pathways are dysregulated. Additionally, it serves as a valuable tool compound for drug discovery aimed at developing new ERK inhibitors .

Interaction studies have highlighted the specificity of FR 180204 towards ERK1 and ERK2 compared to other kinases such as p38-alpha and mitogen-activated protein kinase/extracellular signal-regulated kinase kinase (MEK). For instance, it exhibits over 30-fold selectivity for ERK over p38-alpha, with IC50 values indicating much weaker inhibition for these kinases (IC50 = 8700 nM for MEK1) . This selectivity is crucial for minimizing off-target effects in experimental settings.

Several compounds share structural or functional similarities with FR 180204, particularly within the category of ERK inhibitors. Below is a comparison highlighting their unique features:

Compound NameSelectivityIC50 (ERK1/ERK2)Unique Features
FR 180204High0.31/0.14 μMSelective for ERK; attenuates hypersensitivity
U0126Moderate~0.5 μMBroadly inhibits MEK; less selective
PD0325901High~0.01 μMMore potent against MEK; used in clinical trials
VX-11eModerate~0.5 μMDual inhibition of MEK and ERK; used in cancer research

FR 180204's unique profile lies in its high selectivity for ERK over other kinases, which minimizes potential side effects during experimental applications compared to other compounds like U0126 or PD0325901 that may interact with multiple targets .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

327.12324344 g/mol

Monoisotopic Mass

327.12324344 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4C7X7GV82C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

ERK inhibitor II

Dates

Modify: 2023-08-15
1: Dirican A, Atmaca H, Bozkurt E, Erten C, Karaca B, Uslu R. Novel combination of docetaxel and thymoquinone induces synergistic cytotoxicity and apoptosis in DU-145 human prostate cancer cells by modulating PI3K-AKT pathway. Clin Transl Oncol. 2014 Jul 25. [Epub ahead of print] PubMed PMID: 25060568.
2: Sreekanth GP, Chuncharunee A, Sirimontaporn A, Panaampon J, Srisawat C, Morchang A, Malakar S, Thuwajit P, Kooptiwut S, Suttitheptumrong A, Songprakhon P, Noisakran S, Yenchitsomanus PT, Limjindaporn T. Role of ERK1/2 signaling in dengue virus-induced liver injury. Virus Res. 2014 Aug 8;188:15-26. doi: 10.1016/j.virusres.2014.03.025. Epub 2014 Apr 1. PubMed PMID: 24704674.
3: Yuen N, Lam TI, Wallace BK, Klug NR, Anderson SE, O'Donnell ME. Ischemic factor-induced increases in cerebral microvascular endothelial cell Na/H exchange activity and abundance: evidence for involvement of ERK1/2 MAP kinase. Am J Physiol Cell Physiol. 2014 May 15;306(10):C931-42. doi: 10.1152/ajpcell.00021.2013. Epub 2014 Mar 19. PubMed PMID: 24647544; PubMed Central PMCID: PMC4024711.
4: Bilsland AE, Stevenson K, Liu Y, Hoare S, Cairney CJ, Roffey J, Keith WN. Mathematical model of a telomerase transcriptional regulatory network developed by cell-based screening: analysis of inhibitor effects and telomerase expression mechanisms. PLoS Comput Biol. 2014 Feb 13;10(2):e1003448. doi: 10.1371/journal.pcbi.1003448. eCollection 2014 Feb. PubMed PMID: 24550717; PubMed Central PMCID: PMC3923661.
5: Choi NY, Choi H, Park HH, Lee EH, Yu HJ, Lee KY, Joo Lee Y, Koh SH. Neuroprotective effects of amlodipine besylate and benidipine hydrochloride on oxidative stress-injured neural stem cells. Brain Res. 2014 Mar 10;1551:1-12. doi: 10.1016/j.brainres.2014.01.016. Epub 2014 Jan 16. PubMed PMID: 24440775.
6: Thaler CD, Miyata H, Haimo LT, Cardullo RA. Waveform generation is controlled by phosphorylation and swimming direction is controlled by Ca2+ in sperm from the mosquito Culex quinquefasciatus. Biol Reprod. 2013 Dec 12;89(6):135. doi: 10.1095/biolreprod.113.109488. Print 2013 Dec. PubMed PMID: 24108305.
7: Anastassiadis T, Duong-Ly KC, Deacon SW, Lafontant A, Ma H, Devarajan K, Dunbrack RL Jr, Wu J, Peterson JR. A highly selective dual insulin receptor (IR)/insulin-like growth factor 1 receptor (IGF-1R) inhibitor derived from an extracellular signal-regulated kinase (ERK) inhibitor. J Biol Chem. 2013 Sep 27;288(39):28068-77. doi: 10.1074/jbc.M113.505032. Epub 2013 Aug 9. PubMed PMID: 23935097; PubMed Central PMCID: PMC3784719.
8: Sunaga N, Kaira K, Imai H, Shimizu K, Nakano T, Shames DS, Girard L, Soh J, Sato M, Iwasaki Y, Ishizuka T, Gazdar AF, Minna JD, Mori M. Oncogenic KRAS-induced epiregulin overexpression contributes to aggressive phenotype and is a promising therapeutic target in non-small-cell lung cancer. Oncogene. 2013 Aug 22;32(34):4034-42. doi: 10.1038/onc.2012.402. Epub 2012 Sep 10. PubMed PMID: 22964644.
9: Doghman M, Lalli E. Efficacy of the novel dual PI3-kinase/mTOR inhibitor NVP-BEZ235 in a preclinical model of adrenocortical carcinoma. Mol Cell Endocrinol. 2012 Nov 25;364(1-2):101-4. doi: 10.1016/j.mce.2012.08.014. Epub 2012 Aug 31. PubMed PMID: 22960230.
10: Ragusa M, Statello L, Maugeri M, Majorana A, Barbagallo D, Salito L, Sammito M, Santonocito M, Angelica R, Cavallaro A, Scalia M, Caltabiano R, Privitera G, Biondi A, Di Vita M, Cappellani A, Vasquez E, Lanzafame S, Tendi E, Celeste S, Di Pietro C, Basile F, Purrello M. Specific alterations of the microRNA transcriptome and global network structure in colorectal cancer after treatment with MAPK/ERK inhibitors. J Mol Med (Berl). 2012 Dec;90(12):1421-38. doi: 10.1007/s00109-012-0918-8. Epub 2012 Jun 4. PubMed PMID: 22660396.

Explore Compound Types